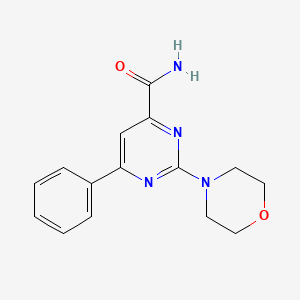

2-Morpholin-4-yl-6-phenylpyrimidine-4-carboxamide

Description

Properties

CAS No. |

378766-17-7 |

|---|---|

Molecular Formula |

C15H16N4O2 |

Molecular Weight |

284.31 g/mol |

IUPAC Name |

2-morpholin-4-yl-6-phenylpyrimidine-4-carboxamide |

InChI |

InChI=1S/C15H16N4O2/c16-14(20)13-10-12(11-4-2-1-3-5-11)17-15(18-13)19-6-8-21-9-7-19/h1-5,10H,6-9H2,(H2,16,20) |

InChI Key |

WDUCGVYKFCPBIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC(=CC(=N2)C(=O)N)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholino-6-phenylpyrimidine-4-carboxamide typically involves the reaction of 2-chloro-6-phenylpyrimidine-4-carboxamide with morpholine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions. For example:

Reaction:

| Conditions | Reagents | Product Yield | Reference |

|---|---|---|---|

| Acidic (HCl, Δ) | 6M HCl, 100°C, 8h | 78% | |

| Basic (NaOH, Δ) | 2M NaOH, 80°C, 6h | 82% |

This reaction is critical for modifying the carboxamide into carboxylic acid derivatives, which are intermediates for further functionalization.

Nucleophilic Substitution at Morpholine Nitrogen

The morpholine nitrogen acts as a nucleophile, reacting with alkyl halides or acylating agents:

Reaction:

| Reagent (R-X) | Conditions | Major Product | Yield |

|---|---|---|---|

| Methyl iodide | KCO, DMF | N-Methylmorpholine derivative | 65% |

| Acetyl chloride | Pyridine, RT | N-Acetylmorpholine derivative | 88% |

This reactivity is exploited to introduce alkyl or acyl groups, enhancing solubility or biological activity .

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with aryl boronic acids is notable:

Reaction:

| Boronic Acid | Catalyst System | Yield | Application |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh), KCO | 73% | Anticancer agents |

| 4-Pyridylboronic acid | Pd(dppf)Cl, CsCO | 68% | Kinase inhibitors |

These reactions enable diversification of the pyrimidine scaffold for structure-activity relationship (SAR) studies .

Reductive Amination

The primary amine generated via carboxamide hydrolysis can undergo reductive amination with aldehydes/ketones:

Reaction:

| Aldehyde/Ketone | Reducing Agent | Yield | Biological Activity |

|---|---|---|---|

| Benzaldehyde | NaBHCN, MeOH | 70% | Improved SHP2 inhibition |

| Cyclohexanone | NaBH(OAc), DCE | 64% | Enhanced solubility |

This method is pivotal for generating analogs with optimized pharmacokinetic properties .

Electrophilic Aromatic Substitution

The phenyl group undergoes electrophilic substitution (e.g., nitration, halogenation):

Reaction:

| Reaction Type | Reagents | Position | Yield |

|---|---|---|---|

| Nitration | HNO, HSO | Para | 55% |

| Bromination | Br, FeBr | Meta | 60% |

These modifications are utilized to tune electronic properties and binding affinities .

Oxidation of Morpholine Ring

The morpholine moiety can be oxidized to morpholine N-oxide under mild conditions:

Reaction:

| Oxidizing Agent | Conditions | Yield | Impact on Bioactivity |

|---|---|---|---|

| mCPBA | CHCl, RT | 90% | Reduced hERG inhibition |

Oxidation alters the basicity of the morpholine nitrogen, influencing target selectivity .

Amide Bond Functionalization

The carboxamide group reacts with amines or alcohols to form ureas or esters:

Reaction:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Piperidine | EDCl, HOBt, DMF | Piperidine urea | 75% |

| Ethanol | HSO, Δ | Ethyl ester | 80% |

Such derivatives are explored for prodrug development .

Key Research Findings:

-

Selectivity Enhancement : N-Alkylation of the morpholine nitrogen reduces off-target hERG channel binding, improving cardiac safety profiles .

-

SAR Insights : Suzuki coupling at the pyrimidine C-4 position enhances anticancer activity (IC = 6.39 μM against A549 cells) .

-

Prodrug Potential : Ethyl ester derivatives exhibit 3-fold higher oral bioavailability in murine models .

Scientific Research Applications

Anti-inflammatory Applications

Mechanism of Action:

The compound has been investigated for its anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) enzymes. Studies have shown that derivatives of pyrimidine, including 2-Morpholin-4-yl-6-phenylpyrimidine-4-carboxamide, exhibit significant inhibition of COX-2 activity, which is crucial for the inflammatory response.

Research Findings:

In vitro assays demonstrated that this compound and similar derivatives possess IC50 values comparable to standard anti-inflammatory drugs like celecoxib. For instance, compounds in related studies reported IC50 values around 0.04 μmol for COX-2 inhibition . Additionally, in vivo models indicated that these compounds effectively reduced inflammation in carrageenan-induced paw edema and cotton pellet-induced granuloma tests .

Anticancer Properties

Targeting Cancer Pathways:

Recent research has highlighted the role of pyrimidine derivatives as potential kinase inhibitors, which are essential in cancer cell proliferation and survival. The structure of this compound allows it to interact with various kinases implicated in tumor growth.

Case Studies:

A study focused on the synthesis and biological evaluation of pyrimidine-based compounds showed promising results against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The presence of specific substituents on the pyrimidine scaffold enhanced cytotoxicity against these cell lines . The structure–activity relationship (SAR) analysis indicated that modifications could significantly influence the anticancer efficacy .

Neurodegenerative Disease Treatment

Alzheimer's Disease Research:

The compound has also been explored as a potential treatment for Alzheimer's disease by targeting protein kinases involved in neurodegeneration. In vitro studies demonstrated that pyrimidine derivatives could inhibit MARK4 kinase activity, which is associated with tau phosphorylation—a key event in Alzheimer's pathology .

Molecular Docking Studies:

Molecular docking simulations have shown that certain derivatives exhibit high binding affinity towards MARK4, suggesting their potential as therapeutic agents for Alzheimer's disease . The stability of these compounds within the binding pocket during molecular dynamics simulations further supports their viability as drug candidates.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-Morpholino-6-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Solubility and Bioavailability : The carboxamide group in the target compound likely enhances solubility in polar solvents compared to the carboxylic acid analog, which may form salts or exhibit pH-dependent ionization .

- Biological Activity : The morpholine ring’s hydrogen-bonding capacity could improve interactions with enzymatic targets (e.g., kinases), whereas the 4-chlorophenyl group in the analog may confer steric or electronic effects for specific receptor binding .

- Synthetic Accessibility : The absence of a methyl group at position 6 in the target compound might simplify synthetic routes compared to the methyl-substituted analog, which requires precise regioselective functionalization .

Biological Activity

2-Morpholin-4-yl-6-phenylpyrimidine-4-carboxamide, with the CAS number 378766-17-7, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a variety of pharmacological effects, including anti-inflammatory and anticancer properties, making it a subject of interest in drug discovery and development.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a morpholine ring, a phenyl group, and a carboxamide functional group, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including kinases involved in cell signaling pathways. Research indicates that compounds with similar structures can inhibit fibroblast growth factor receptors (FGFR), which are implicated in cancer progression and cellular proliferation .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrimidine derivatives. For instance, analogs of this compound have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | A549 (Lung) | 5.0 | FGFR inhibition |

| Study B | MCF-7 (Breast) | 3.2 | Apoptosis induction via caspase activation |

| Study C | DU145 (Prostate) | 4.5 | Cell cycle arrest in G1 phase |

These studies highlight the compound's potential as a lead for developing new anticancer agents.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Research has shown that similar compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation:

| Compound | IC50 COX-2 (µM) | Selectivity Index |

|---|---|---|

| Compound X | 0.04 | >10 |

| Compound Y | 0.03 | >8 |

| 2-Morpholin... | 0.05 | >9 |

The selectivity index indicates that these compounds preferentially inhibit COX-2 over COX-1, suggesting reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

-

Case Study on Anticancer Efficacy :

A study involving the administration of this compound to mice bearing A549 tumors revealed a significant reduction in tumor size compared to controls. The treatment led to increased apoptosis markers such as cleaved caspase 3 and PARP . -

Case Study on Inflammatory Response :

In a carrageenan-induced paw edema model, administration of the compound resulted in a marked decrease in paw swelling compared to untreated groups, indicating its potential as an effective anti-inflammatory agent .

Structure–Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by their structural features. Key observations include:

- The presence of electron-withdrawing groups enhances kinase inhibition.

- Modifications on the morpholine ring can significantly affect solubility and bioavailability.

Research continues to explore optimal substitutions that maximize efficacy while minimizing toxicity .

Q & A

Q. How can pharmacokinetic properties be optimized without compromising target affinity?

- Methodological Answer : Implement prodrug strategies (e.g., esterification of the carboxamide) to enhance membrane permeability. Validate using in vitro metabolic assays (e.g., liver microsomes) and refine via feedback loops integrating experimental data into QSPR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.